2-Acetoxy-4'-cyanobenzophenone
Overview
Description
2-Acetoxy-4’-cyanobenzophenone is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27. It is also known by its IUPAC name, 2-(4-cyanobenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a cyano group attached to a benzophenone core, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
2-Acetoxy-4’-cyanobenzophenone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Mode of Action
It is known that the compound can undergo reductive heterocyclization by the action of nabh4 . This process involves the conversion of 2-cyanobenzophenones to 3-arylphthalides . The exact interaction of 2-Acetoxy-4’-cyanobenzophenone with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is known to undergo reductive heterocyclization, leading to the formation of 3-arylphthalides . The downstream effects of this transformation on biochemical pathways require further investigation.
Result of Action
The compound’s known reductive heterocyclization to form 3-arylphthalides suggests potential applications in organic synthesis . .
Biochemical Analysis
Biochemical Properties
2-Acetoxy-4’-cyanobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 2-Acetoxy-4’-cyanobenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
2-Acetoxy-4’-cyanobenzophenone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 2-Acetoxy-4’-cyanobenzophenone can alter the expression of certain genes, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-Acetoxy-4’-cyanobenzophenone involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their activity. For instance, 2-Acetoxy-4’-cyanobenzophenone can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Acetoxy-4’-cyanobenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Acetoxy-4’-cyanobenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 2-Acetoxy-4’-cyanobenzophenone has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Acetoxy-4’-cyanobenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of 2-Acetoxy-4’-cyanobenzophenone can cause toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
2-Acetoxy-4’-cyanobenzophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, cytochrome P450 enzymes play a key role in the metabolism of 2-Acetoxy-4’-cyanobenzophenone, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Acetoxy-4’-cyanobenzophenone within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, 2-Acetoxy-4’-cyanobenzophenone can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution mechanisms are crucial for the compound’s overall function and effectiveness .
Subcellular Localization
The subcellular localization of 2-Acetoxy-4’-cyanobenzophenone plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Acetoxy-4’-cyanobenzophenone may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-Acetoxy-4’-cyanobenzophenone is essential for elucidating its mechanism of action and overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetoxy-4’-cyanobenzophenone can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzoyl chloride with phenyl acetate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the acetate group .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-4’-cyanobenzophenone often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminobenzophenone.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
2-Acetoxybenzophenone: Lacks the cyano group, affecting its reactivity in nucleophilic addition reactions.
4-Acetoxybenzophenone: Similar to 2-Acetoxy-4’-cyanobenzophenone but with different positional isomerism.
Uniqueness
2-Acetoxy-4’-cyanobenzophenone is unique due to the presence of both acetoxy and cyano groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
[2-(4-cyanobenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-5-3-2-4-14(15)16(19)13-8-6-12(10-17)7-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXBZLLAJWTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641571 | |
Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-34-0 | |
Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.